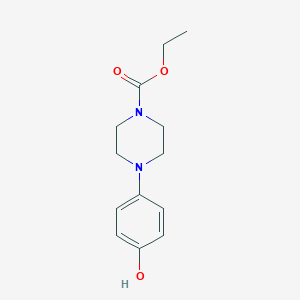

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

説明

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS: 67914-99-2) is a piperazine derivative characterized by a piperazine ring substituted with a 4-hydroxyphenyl group at the 4-position and an ethyl carboxylate ester at the 1-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for diverse biological interactions. Piperazine derivatives are widely studied for their pharmacological properties, including antimicrobial, antipsychotic, and receptor-modulating activities .

特性

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-3-5-12(16)6-4-11/h3-6,16H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOWEYYVJZGGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231004 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-99-2 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Overview

The most straightforward and commonly reported method to synthesize Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is via esterification of piperazine with ethyl 4-hydroxybenzoate. This approach involves nucleophilic substitution where the piperazine nitrogen attacks the ester carbonyl carbon, leading to the formation of the carbamate ester.

Process Details

- Starting materials: Piperazine and ethyl 4-hydroxybenzoate.

- Reaction: Esterification under controlled conditions.

- Outcome: Formation of this compound.

Physicochemical Data (from ChemBK)

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molar Mass | 250.29 g/mol |

| Density | 1.219 g/cm³ |

| Boiling Point | 428.9 °C at 760 mmHg |

| Flash Point | 213.2 °C |

| Vapor Pressure | 5.83 × 10⁻⁸ mmHg at 25 °C |

| Refractive Index | 1.571 |

This method is relatively straightforward but may require optimization of reaction conditions to maximize yield and purity.

Carbamate Formation via Chloroformate Intermediates

Overview

An advanced synthetic strategy involves the formation of substituted piperazine carbamates through multi-step reactions, including Grignard reactions, chlorination, and carbamate coupling.

Detailed Synthetic Route (Method A)

- Step 1: Substituted aldehyde is treated with Grignard reagents to yield substituted benzyl alcohol.

- Step 2: Benzyl alcohol is converted to the corresponding chloride using thionyl chloride.

- Step 3: The chloride reacts with piperazine to form alkylated piperazine.

- Step 4: Phenol is converted to chloroformate using triphosgene and N,N-diisopropylethylamine.

- Step 5: The chloroformate reacts with the alkylated piperazine in the presence of triethylamine to form the piperazine carbamate.

Acetylation of 4-Hydroxyphenyl Piperazine Dihydrobromide

Background

This method is particularly relevant for synthesizing 1-acetyl-4-(4-hydroxyphenyl)piperazine, a close analogue of this compound, and a key intermediate in Ketoconazole synthesis.

Process Summary

- Starting material: 4-hydroxyphenyl piperazine dihydrobromide.

- Solvent: Alcohol (methanol, ethanol, or propanol).

- Reagents: Alkali (e.g., sodium carbonate or sodium hydroxide) and acetic anhydride.

Reaction Conditions

- Alkali is added to the alcohol solution of the dihydrobromide under cooling to near neutral pH.

- Acetic anhydride is added, followed by additional alkali.

- The mixture is stirred for 20-40 minutes, adjusting pH to 8-9.

- The reaction is refluxed at 90-100 °C for 1-2 hours.

Key Innovations and Benefits

Reaction Scheme (Simplified)

- Preparation of 4-hydroxyphenyl piperazine dihydrobromide from diethanolamine and 40% HBr.

- Alkali neutralization and acetylation with acetic anhydride in alcohol solvent.

- Isolation of 1-acetyl-4-(4-hydroxyphenyl)piperazine.

Data Table: Comparison of Acetylation Yields and Conditions

| Method | HBr Concentration | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Prior art (U.S. Pat. 4358449) | 48% | 4-dioxane | ~27 | Long reflux (3 days), low yield |

| Modified method | 48% | Mixed solvent | ~72 | Room temp, easier process |

| Present invention | 40% | Alcohol | >80 | High purity, less pollution |

This method is industrially favorable due to its simplicity, cost-effectiveness, and environmental benefits.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification | Piperazine + ethyl 4-hydroxybenzoate | Esterification conditions | Moderate | Simple, direct | May require optimization |

| Carbamate Formation (Method A) | Substituted aldehyde + piperazine | Grignard reagents, thionyl chloride, triphosgene | Variable | Structural diversity, selectivity | Multi-step, toxic reagents |

| Acetylation of dihydrobromide | 4-hydroxyphenyl piperazine dihydrobromide | Alkali, acetic anhydride, alcohol solvent | Up to 80% | High yield, purity, eco-friendly | Requires dihydrobromide precursor |

化学反応の分析

Types of Reactions

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .

類似化合物との比較

Comparison with Similar Compounds

Piperazine derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison of Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate with structurally analogous compounds:

Structural Modifications and Physicochemical Properties

Pharmacokinetic Considerations

- Lipophilicity : Compounds with biphenylyl () or methylsulfonyl () groups show higher logP values, favoring blood-brain barrier penetration, whereas the hydroxyl group in the reference compound may limit CNS activity .

- Solubility : The hydroxypropyl chain in improves aqueous solubility, whereas sulfonamide derivatives () balance solubility and stability .

生物活性

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS: 67914-99-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is categorized as an organic acid ester and piperazine derivative. Its chemical formula is , and it is characterized by a white or off-white crystalline appearance. The compound can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to modulate the activity of neurotransmitter receptors, which can lead to various physiological effects. This compound has been explored for its potential in treating conditions like cancer and infections due to its ability to inhibit specific pathways involved in disease progression .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant activity particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Study on Antimicrobial Efficacy

In a study evaluating the antibacterial activity of various piperazine derivatives, this compound was included among the tested compounds. Results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Investigation into Anticancer Activity

A recent investigation focused on the synthesis of novel derivatives based on this compound aimed at enhancing its anticancer properties. These derivatives were tested against multiple cancer cell lines, revealing promising results in terms of reduced viability and increased apoptosis rates compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (mg/mL) |

|---|---|---|

| This compound | Antibacterial, Anticancer | 0.0039 - 0.025 |

| 1-acetyl-4-(4-hydroxyphenyl)piperazine | Moderate antibacterial | >0.025 |

| 4-(4-hydroxyphenyl)piperazine | Weak antibacterial | >0.05 |

This table illustrates the comparative biological activities of this compound with related compounds, highlighting its superior antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including coupling of the piperazine ring with substituted phenyl groups. Key steps require precise control of temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or dichloromethane), and catalysts like EDCI/HOBt for carbamate linkages. Post-synthesis, purity is validated via HPLC (>95% purity) and structural confirmation via -/-NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- and -NMR are essential for confirming the piperazine ring conformation, hydroxyl proton coupling, and ester group integrity. IR spectroscopy identifies carbonyl stretching (~1700 cm) and hydroxyl vibrations (~3400 cm). Mass spectrometry (ESI-TOF) verifies molecular weight accuracy, while X-ray crystallography (if crystals are obtainable) resolves spatial conformation and hydrogen-bonding patterns .

Q. How should researchers handle stability and storage of this compound?

Stability studies indicate degradation under strong acidic/basic conditions. Store at –20°C in inert atmospheres (argon) to prevent oxidation. Solubility in DMSO (≥10 mM) allows stock solutions for biological assays, but avoid repeated freeze-thaw cycles. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC values or target selectivity may arise from assay conditions (e.g., pH, co-solvents) or compound purity. Implement orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) and cross-validate with structural analogs. For example, modifying the 4-hydroxyphenyl group to a fluorinated variant can enhance binding affinity to serotonin receptors, clarifying structure-activity relationships (SAR) .

Q. How can X-ray crystallography and computational modeling elucidate its mechanism of action?

Co-crystallization with target proteins (e.g., kinases or GPCRs) reveals binding modes. Use SHELX suite (SHELXD for phasing, SHELXL for refinement) to resolve electron density maps. Molecular dynamics simulations (AMBER/CHARMM) predict conformational flexibility, while docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with Asp113 in a hypothetical receptor) .

Q. What experimental designs optimize SAR studies for this compound?

Design focused libraries by systematically modifying:

- Piperazine substituents : Replace the ethyl ester with tert-butyl or benzyl groups to probe steric effects.

- Phenyl ring substitutions : Introduce halogens (F, Cl) or methoxy groups to enhance lipophilicity or hydrogen bonding. Evaluate changes via in vitro assays (e.g., enzyme inhibition) and correlate with computational descriptors (ClogP, polar surface area) .

Q. How do solvent and pH conditions affect reaction yields during derivatization?

Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitutions on the piperazine ring, while acidic conditions (pH 4–5) stabilize carbamate intermediates. For example, sulfonylation at the piperazine nitrogen achieves >80% yield in DCM with triethylamine as a base. Monitor reaction progress via TLC (silica gel, UV visualization) .

Methodological Considerations

Q. What analytical approaches validate compound identity in complex biological matrices?

LC-MS/MS with MRM (multiple reaction monitoring) tracks the compound in plasma or tissue homogenates. Use deuterated internal standards (e.g., D-ethyl ester) to correct for matrix effects. Limit of quantification (LOQ) can reach 1 ng/mL with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

Q. How can researchers address low reproducibility in crystallization attempts?

Screen crystallization conditions using vapor diffusion (hanging drop) with PEG-based precipitants. Additives like 1,2-propanediol improve crystal morphology. If twinning occurs (common in piperazine derivatives), use SHELXL’s TWIN/BASF commands for refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。